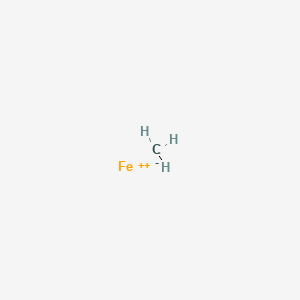

Carbanide;iron(2+)

Description

Structure

2D Structure

Properties

CAS No. |

90143-29-6 |

|---|---|

Molecular Formula |

CH3Fe+ |

Molecular Weight |

70.88 g/mol |

IUPAC Name |

carbanide;iron(2+) |

InChI |

InChI=1S/CH3.Fe/h1H3;/q-1;+2 |

InChI Key |

PWHUHOKYCAPXIB-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Iron Ii Carbanide Complexes and Advanced Iron Carbon Materials

Molecular Synthesis of Iron(II) Complexes with Carbon-Based Ligands

The creation of specific molecular iron(II) complexes featuring direct iron-carbon bonds requires precise control over the reaction environment and precursor selection. These synthetic strategies are foundational for developing novel catalysts and understanding fundamental chemical transformations.

Direct Coordination and Ligand Exchange Reactions

Direct coordination and ligand exchange are fundamental pathways for the synthesis of organoiron complexes. In these processes, a pre-formed carbon-based ligand displaces another ligand from the iron(II) coordination sphere. Iron carbonyl complexes are particularly useful precursors due to the lability of the carbon monoxide (CO) ligands. For instance, the reaction of two alkynes with pentacarbonyliron results in a [2+2+1] cycloaddition, where two CO ligands are initially exchanged for the alkynes, leading to the formation of a stable tricarbonyl(η4-cyclopentadienone)iron complex. wiley-vch.de This process involves an intermediate ferracyclopentadiene, showcasing how ligand exchange facilitates the construction of new carbon-based ligands directly on the metal center. wiley-vch.de

Similarly, N-heterocyclic carbenes (NHCs) can be introduced to an iron center. The synthesis of [Fe(PCP-iPr)(CO)₂H]PF₆, where PCP is a pincer ligand, proceeds from the zerovalent precursor [Fe₃(CO)₁₂] through oxidative addition, which inherently involves the displacement of other ligands. acs.org The stability and reactivity of the resulting complexes are heavily influenced by the nature of the entire ligand set, with ligand exchange being a key step in both the synthesis and subsequent reactivity of the complex. wiley-vch.de

Redox-Mediated Pathways for Carbon-Ligand Incorporation

Redox-mediated reactions provide a powerful route to form iron(II)-carbon bonds, often starting from zerovalent iron (Fe(0)) or other accessible oxidation states. Oxidative addition is a prime example, where a C-X or C-H bond is cleaved by a low-valent iron center, resulting in the formation of a new Fe(II)-C bond.

For instance, Fe(0) precursors like (dppe)₂Fe(η²-CH₂=CH₂) have been shown to activate C-H bonds in arenes and alkenes, forming Fe(II)-hydrido-aryl or -alkenyl species. nih.gov A common intermediate, (dmpe)₂Fe, can be generated either from an Fe(0) precursor by olefin dissociation or from Fe(II) precursors via reductive elimination, highlighting the accessibility of this reactive species for C-H activation. nih.gov More recently, the synthesis of cationic iron(II) hydride complexes has been achieved through the oxidative addition of a C-H bond from a benzimidazolium salt to an Fe(0) center derived from [Fe₃(CO)₁₂]. acs.org

Redox-neutral pathways have also been established. Experimental and computational studies on (depe)₂Fe(CH₃)₂, an octahedral iron(II) dimethyl complex, demonstrated a directed, regioselective C(sp²)-H methylation of pivalophenone. nih.gov This transformation proceeds through a σ-bond metathesis mechanism without a formal change in the iron's oxidation state, showcasing a sophisticated method for C-C bond formation mediated by an Fe(II) center. nih.gov The introduction of redox-active ligands can further facilitate multi-electron transformations that would otherwise be inaccessible. rsc.org

Precursor Design and Controlled Reaction Conditions

The successful synthesis of iron(II) complexes with carbon-based ligands is critically dependent on the choice of iron precursor and the precise control of reaction conditions. The precursor dictates the accessible oxidation states and coordination geometries, while conditions like temperature, solvent, and pressure steer the reaction toward the desired product.

Iron carbonyls, such as Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂, are common starting materials for generating reactive, low-valent iron species capable of forming Fe-C bonds. wiley-vch.deacs.org Another strategy involves the decomposition of precursors like cyclopentadienyliron dicarbonyl dimer, [(C₅H₅)₂Fe₂(CO)₄], which breaks down to form iron vapor and nanoparticles that can then be functionalized. researchgate.net

For air-sensitive products, specialized precursors are designed. For example, cis-[Fe(CO)₂(S₂CNR₂)₂] serves as a novel single-source precursor that readily loses its CO ligands to generate the highly air-sensitive [Fe(S₂CNR₂)₂] complex in situ. researchgate.net The synthesis of an iron(II) monobromide complex supported by a carbanion-based ligand was achieved by treating a custom-designed chlorosilane with potassium, followed by reaction with FeBr₂. nih.gov This highlights the importance of multi-step precursor synthesis to access unique ligand frameworks.

Control over reaction conditions is paramount. The formation of diiron complexes with bridging carbon ligands, for example, requires careful stoichiometric addition of reagents in a specific order and at controlled temperatures to isolate the desired product in high yield. rsc.org

Solid-State Synthesis of Iron Carbide Nanostructures

Iron carbides (FeₓC) are important magnetic and catalytic materials. Their synthesis as nanostructures with defined phases and morphologies requires methods that can control nucleation and growth at the nanoscale. These techniques range from high-energy solid-state reactions to more precise solution-based chemical approaches.

High Pressure-High Temperature Fabrication Techniques

High pressure-high temperature (HPHT) methods are a form of solid-state reaction used to synthesize crystalline nanomaterials, including various phases of iron carbide. These techniques typically involve the thermal decomposition of an organometallic precursor under high static pressure. mpg.de

Ferrocene (B1249389) is a commonly used precursor in this method. For instance, carbon-encapsulated iron carbide nanoparticles have been synthesized from ferrocene in a temperature range of 600–800°C under a high static pressure of 4 GPa. tandfonline.comresearchgate.net The resulting material consists of round carbide particles (5–40 nm) covered with onion-like carbon shells. tandfonline.comresearchgate.net By manipulating the pressure and temperature, different carbide phases can be accessed. Research has shown that a solid-state transformation from Fe₃C to Fe₇C₃ in nanoparticles is possible at 13 GPa and 1200°C in the presence of excess carbon. tandfonline.comresearchgate.net

| HPHT Synthesis Parameter | Precursor | Pressure (GPa) | Temperature (°C) | Product | Reference |

| Example 1 | Ferrocene | 4 | 600-800 | Carbon-encapsulated Fe₃C/Fe₇C₃ nanoparticles | tandfonline.comresearchgate.net |

| Example 2 | Ferrocene | 13 | 1200 | Fe₇C₃ nanoparticles | tandfonline.comresearchgate.net |

Solution Chemistry Approaches for Morphological Control and Phase Purity

Solution chemistry methods offer greater control over the size, shape, and phase of iron carbide nanoparticles compared to solid-state techniques. These approaches include sol-gel synthesis, thermal decomposition in solution, and solvothermal methods.

Wet-Chemical and Solvothermal Synthesis: In a typical wet-chemical process, an iron precursor is introduced into a solution containing a solvent, surfactants, and inducing agents. mpg.de For example, Fe₅C₂ nanoparticles with controlled morphology were synthesized via a liquid-phase method involving the decomposition of Fe(CO)₅ at a relatively mild temperature (623 K). acs.org The presence of halide ions, such as bromide or chloride, is often crucial as an inducing agent, promoting the conversion to specific carbide phases by influencing carbon absorption on the iron surface. acs.orgrsc.org Cationic surfactants like hexadecyltrimethylammonium chloride (CTAC) and hexadecyltrimethylammonium bromide (CTAB) have been shown to control not only the morphology but also the crystal phase, enabling the selective synthesis of Fe₃C, Fe₅C₂, or Fe₇C₃ nanostructures. aip.org

Sol-Gel and Nanocasting Methods: The sol-gel method allows for the large-scale preparation of homogeneous nanoparticles by mixing reactants at a molecular level. mpg.de It typically involves mixing an aqueous iron salt (e.g., iron nitrate) with an organic molecule like gelatin or urea, followed by drying and pyrolysis. acs.org While simple and scalable, achieving precise control over particle size and phase purity can be challenging, as the process often proceeds through intermediate iron oxide and nitride phases. acs.org A "nanocasting" technique has been developed to address issues of agglomeration, where iron carbide nanoparticles are synthesized from Prussian blue within a removable nanostructured magnesium oxide cast, yielding dispersible Fe₃C nanoparticles. whiterose.ac.uk

Thermal Decomposition: The thermal decomposition of iron pentacarbonyl (Fe(CO)₅) is a well-established method for producing both metallic iron and iron carbide nanoparticles. rsc.org By carefully tuning reaction parameters such as temperature, time, and precursor concentration, it is possible to selectively fabricate different phases like Fe₂C and Fe₃C. rsc.org The carbon source is often the precursor itself or surfactants present in the reaction mixture. rsc.org

| Synthesis Method | Iron Precursor | Carbon Source | Key Additives/Conditions | Resulting Phase(s) | Reference |

| Wet-Chemical | Fe(CO)₅ | Fe(CO)₅, Amine | Bromide ions | Fe₅C₂ | acs.org |

| Solvothermal | Iron(III) acetylacetonate | Oleylamine | CTAC | Fe₃C or Fe₇C₃ | aip.org |

| Sol-Gel | Iron(III) nitrate (B79036) | Gelatin | Pyrolysis in inert atmosphere | Fe₃C (via FeOₓ, Fe₃N) | acs.org |

| Nanocasting | Prussian blue | Prussian blue, PVP | MgO nanopowder cast | Fe₃C | whiterose.ac.uk |

| Thermal Decomposition | Fe(CO)₅ | Fe(CO)₅, Surfactants | High reflux temperature/time | Fe₃C, Fe₅C₂ | rsc.org |

Mechanistic Insights into Iron Carbide Formation

The transformation of iron precursors into various iron carbide phases is a complex process central to many industrial applications, most notably in Fischer-Tropsch synthesis (FTS). The mechanism of this transformation involves the conversion of iron oxides or metallic iron into distinct carbide structures, such as cementite (Fe₃C), Hägg carbide (χ-Fe₅C₂), and others (e.g., ε-Fe₂C, Fe₇C₃). This process is not merely a simple reaction but a dynamic evolution influenced by thermodynamics, kinetics, and the surrounding chemical environment.

The formation of iron carbides typically begins with a precursor, often an iron oxide (e.g., hematite, Fe₂O₃), which is first reduced to metallic iron (α-Fe) or lower oxides like magnetite (Fe₃O₄) in the presence of a reducing agent like H₂ or CO. researchgate.netchinesechemsoc.org Subsequently, the iron undergoes carburization, a process where carbon atoms diffuse into the iron lattice. The carbon source is typically carbon monoxide (CO) or hydrocarbons present in the reaction environment. chinesechemsoc.orgresearchgate.net

During FTS, it is understood that a fully reduced metallic iron catalyst is initially inactive but becomes active as it transforms into iron carbides. nwo.nl The evolution of these carbide phases is governed by the carbon chemical potential (μC), which is dictated by the gas phase composition (e.g., H₂/CO ratio), temperature, and pressure. acs.org Different carbide phases can be selectively formed by controlling these parameters. mpg.de For instance, in situ X-ray diffraction experiments have shown that under a syngas stream, α-Fe transforms into an iron carbide phase, most likely χ-Fe₅C₂, as the temperature increases above 220 °C. chinesechemsoc.org

Computational studies, particularly those using Density Functional Theory (DFT), have provided profound atomic-scale insights into the carburization mechanism. DFT calculations help in understanding the thermodynamic stability of various carbide phases and the kinetic barriers associated with their formation. chinesechemsoc.orgacs.org For example, theoretical calculations have revealed that direct CO dissociation is favored on χ-Fe₅C₂ surfaces, whereas hydrogen-assisted dissociation mechanisms are more likely on carbides with higher carbon content. researchgate.net

The mechanism of carburization can be broken down into several key steps:

Adsorption and Dissociation of Carbon Source: CO molecules from the gas phase adsorb onto the surface of the iron catalyst. These molecules then dissociate, leaving carbon and oxygen atoms on the surface. chinesechemsoc.org

Carbon Diffusion: The surface carbon atoms diffuse from the surface into the bulk of the iron particle. This process is crucial for the formation of the bulk carbide structure.

Nucleation and Growth: As the carbon concentration within the iron lattice increases, nucleation of a specific iron carbide phase begins. This phase then grows as more carbon diffuses into the particle. The formation of an Fe-C amorphous composite is considered a key intermediate step before the crystallization of the final carbide phase. pku.edu.cn

The table below summarizes the typical transformation pathway of an iron oxide precursor to iron carbide during FTS activation.

| Step | Process | Reactant(s) | Product(s) | Typical Conditions |

| 1 | Reduction | Fe₂O₃, H₂/CO | Fe₃O₄, α-Fe | High Temperature |

| 2 | Carburization | α-Fe, CO | FeₓCᵧ (e.g., Fe₅C₂) | Syngas, >220 °C chinesechemsoc.org |

Once formed, the iron carbide surface itself plays a direct role in catalytic reactions. A proposed mechanism for reactions on a fully carburized surface, where metallic iron sites are scarce, is the Mars-van Krevelen (MvK) type mechanism. nwo.nlacs.org In this model, a lattice carbon atom from the carbide is hydrogenated and reacts to form a hydrocarbon product. This creates a carbon vacancy on the surface, which is then replenished by a carbon atom from the dissociation of a CO molecule, thereby regenerating the catalyst surface for the next cycle. nwo.nlrsc.org

DFT calculations have been instrumental in exploring the energetics of these mechanistic steps. For instance, studies on the hcp-Fe₇C₃ (211) surface showed that the coupling of hydrogenated surface carbon species (HC¹ + C²) is a key pathway for C-C bond formation, with a calculated effective energy barrier of 0.97 eV. rsc.orgrsc.orgnih.gov The carbon vacancies created after product desorption then serve as active sites for CO dissociation, ensuring the catalytic cycle continues. rsc.orgnih.gov

The following table presents DFT-calculated energy barriers for key elementary steps in the Fischer-Tropsch reaction on different iron surfaces, highlighting the role of the carbide phase.

| Reaction Step | Surface | Apparent Activation Barrier (eV) | Reference |

| C-C Coupling | Fe(310) | 2.50 | semanticscholar.org |

| Methane (B114726) Formation | Fe(310) | 2.27 | semanticscholar.org |

| Methane Formation | Fe₅C₂(100) | Lower than on Fe(310) | chinesechemsoc.org |

| HC¹ + C² Coupling | hcp-Fe₇C₃(211) | 0.97 | rsc.orgrsc.orgnih.gov |

These computational findings are consistent with experimental observations that pristine iron catalysts exhibit poor FTS activity due to high barriers for C-C coupling and methane formation. chinesechemsoc.orgsemanticscholar.org The transformation to an iron carbide phase provides a more favorable pathway for hydrocarbon synthesis. The dynamic nature of the iron catalyst, transitioning between different oxide and carbide phases under reaction conditions, is a defining feature of its mechanism. researchgate.net

Coordination Chemistry and Ligand Design Principles in Iron Ii Carbanide Systems

Ligand Field Effects and Spin State Phenomena in Iron(II) Complexes

Iron(II) is a d⁶ metal ion, and its complexes, particularly those with a six-coordinate octahedral geometry, can exist in one of two spin states: a high-spin (HS) state with a spin quantum number S = 2, or a low-spin (LS) state with S = 0. acs.org The specific spin state adopted by a complex is determined by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). nih.gov When these two values are comparable, a transition between the HS and LS states, known as spin crossover (SCO), can be induced by external stimuli such as temperature, pressure, or light. nih.govresearchgate.net

The spin crossover phenomenon in iron(II) complexes involves the redistribution of electrons within the d-orbitals. In an octahedral ligand field, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g* set. nih.gov

Low-Spin (LS) State: Characterized by the electron configuration (t₂g)⁶, this state is diamagnetic (S=0). It is favored by strong-field ligands that cause a large Δo, making it energetically favorable for electrons to pair up in the t₂g orbitals. nih.gov

High-Spin (HS) State: Characterized by the electron configuration (t₂g)⁴(e_g*)², this state is paramagnetic (S=2). It is favored by weak-field ligands where Δo is smaller than the energy required to pair electrons. nih.gov

The transition from the LS to the HS state is an entropically driven process favored by increasing temperature and is accompanied by significant changes in physical properties. nih.gov A classic example is the complex [Fe(phen)₂(NCS)₂] (phen = 1,10-phenanthroline), which undergoes an abrupt spin transition at approximately 175 K. nih.gov This transition involves a depletion of charge in the antibonding e_g* orbitals during the HS to LS conversion, leading to a strengthening and shortening of the metal-ligand bonds. nih.gov These changes are observable through various spectroscopic techniques and are often accompanied by a distinct color change, a phenomenon known as thermochromism. mdpi.com Many iron(II) SCO compounds exhibit this behavior, with transition temperatures varying widely depending on the specific ligand environment. researchgate.netmdpi.com

The precise control of spin crossover behavior hinges on the rational design of ligands, as their steric and electronic properties directly modulate the ligand field strength. nih.gov

Electronic Effects: The electronic nature of the coordinating ligands is a primary determinant of the ligand field splitting.

σ-Donation and π-Acceptance: Ligands that are strong σ-donors and good π-acceptors, such as N-heterocyclic carbenes (NHCs), create a strong ligand field, thereby destabilizing the metal-centered (MC) states and favoring the LS configuration. mdpi.comacs.org

Substituent Effects: The electronic properties of substituents on the ligand framework can fine-tune the spin state. In pyridyl-based ligands, electron-withdrawing groups tend to enhance the π-acceptor character of the ligand, stabilizing the LS state. whiterose.ac.uk Conversely, electron-donating groups increase the ligand's σ-donating capability, often resulting in a weaker ligand field and stabilization of the HS state. whiterose.ac.uk However, this trend is not universal; in some systems, electron-withdrawing groups have been shown to stabilize the HS state by reducing both σ- and π-donation. whiterose.ac.uk In a series of four-coordinate bis(formazanate) iron(II) complexes, the π-acceptor properties of the formazanate ligand were found to be crucial for stabilizing the LS state. nih.govnih.gov

Steric Effects: The steric bulk of ligands also plays a critical role in determining the spin state.

Coordination Geometry: Increased steric hindrance near the metal center can force a distortion of the coordination geometry away from the ideal octahedron. This distortion typically weakens the ligand field, making the HS state more accessible. acs.orgresearchgate.net Studies on phosphoraminimato and polypyridine complexes have shown that bulkier ligand substituents favor the HS state. whiterose.ac.ukresearchgate.net

Intermolecular Interactions: Steric factors can also influence intermolecular interactions like π-π stacking, which can affect the cooperativity of the spin transition. In some dinuclear iron(II) complexes, steric hindrance between molecules was found to lead to a more gradual spin transition compared to their mononuclear counterparts. rsc.org

| Ligand Property | Effect on Ligand Field (Δo) | Favored Spin State | Example System | Reference |

|---|---|---|---|---|

| Strong σ-donor (e.g., NHC) | Increase | Low-Spin (LS) | Fe(II) complexes with N-heterocyclic carbene ligands | mdpi.com |

| Strong π-acceptor | Increase | Low-Spin (LS) | Bis(formazanate)iron(II) complexes | nih.gov |

| Electron-donating substituent | Decrease | High-Spin (HS) | Substituted pyridyl complexes | whiterose.ac.uk |

| Electron-withdrawing substituent | Increase (generally) | Low-Spin (LS) | Substituted pyridyl complexes | whiterose.ac.uk |

| Increased steric bulk | Decrease | High-Spin (HS) | Phosphoraminimato iron(II) complexes | whiterose.ac.ukresearchgate.net |

Structural Elucidation of Iron(II)-Carbanide and Related Iron-Carbon Clusters

The structural chemistry of iron(II) complexes with carbon-based ligands is remarkably varied, ranging from simple mononuclear species to complex polynuclear clusters with bridging or interstitial carbon atoms.

Mononuclear iron(II) complexes featuring terminal carbon ligands are fundamental building blocks in organometallic chemistry.

Acetylene (B1199291) and Acetylide Ligands: While the coordination of acetylene to iron is crucial in biological and industrial catalysis, well-characterized mononuclear iron-acetylene complexes are rare. A significant breakthrough was the synthesis of the iron(II) complex [(SiP₃)Fe(η²-HCCH)]BArF₂₄, which features a side-on (η²) bound acetylene ligand in a trigonal bipyramidal geometry and an S=1 spin state. nih.govacs.org The related terminal iron(II) acetylide complex, (SiP₃)Fe(C≡CH), has also been structurally characterized. nih.gov

Carbene Ligands: N-heterocyclic carbenes (NHCs) are widely used to stabilize mononuclear iron(II) centers. Their strong σ-donating character creates a robust Fe-C bond. Examples include three-coordinate, high-spin (S=2) alkyl complexes of the type Fe(NHC)R₂. researchgate.net Six-coordinate, low-spin mononuclear bis-ligand Fe(II) complexes have also been prepared using chelating enolate-functionalized NHC ligands, demonstrating the versatility of NHCs in controlling both the coordination number and spin state of the iron center. sciengine.com

| Complex | Iron Oxidation State | Carbon Ligand Type | Fe-C Bond Length (Å) | Spin State (S) | Reference |

|---|---|---|---|---|---|

| [(SiP₃)Fe(η²-HCCH)]⁺ | Fe(II) | Acetylene (side-on) | - | 1 | nih.govacs.org |

| (SiP₃)Fe(C≡CH) | Fe(II) | Acetylide (terminal) | - | 1 | nih.gov |

| [(SiP₃)Fe≡CCH₃]⁺ | Fe(V) formal | Carbyne (terminal) | ~1.70 | 1/2 | nih.govacs.org |

| Fe(IPr)(CH₂SiMe₃)Cl | Fe(II) | NHC / Alkyl | 2.162(2) (Fe-C_NHC) | 2 | researchgate.net |

Polynuclear clusters containing carbon atoms that bridge multiple iron centers represent a significant class of organometallic compounds.

Bridging Carbide Ligands: Molecular clusters with an exposed or encapsulated carbide ligand (a single carbon atom) are well-known, particularly in iron carbonyl chemistry. wikipedia.org Classic examples include Fe₅C(CO)₁₅, with an exposed square pyramidal carbide, and the octahedral cluster [Fe₆C(CO)₁₆]²⁻, where the carbide is fully encapsulated. wikipedia.orgnih.gov While these clusters often feature iron in low formal oxidation states, they provide fundamental insights into Fe-C bonding in a polynuclear environment. More recent work has focused on creating heterometallic clusters, such as trinuclear ruthenium-iron clusters with a μ₃-carbide ligand, which serve as models for more complex systems. researchgate.net

Bridging Carbyne Ligands: A carbyne ligand (CR) can also bridge multiple metal centers. Significant progress in this area has been driven by efforts to model the nitrogenase active site. scispace.com Synthetic strategies have been developed to produce heterometallic iron-sulfur clusters with a μ₃-carbyne ligand bridging an Fe₃ face. scispace.comnih.govpnas.orgresearchgate.net These model studies reveal that the bridging carbyne ligand has a profound impact on the cluster's electronic properties, often making the cluster significantly more reducing than analogues with bridging nitride or sulfide (B99878) ligands. scispace.compnas.org

The premier example of an interstitial carbide in a biological system is the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is responsible for biological nitrogen fixation. nih.gov This remarkable cluster features a central μ₆-carbide atom within a MoFe₇S₈C framework. scispace.compnas.org The precise role of this carbide is a subject of intense research, but it is believed to be critical for the cluster's electronic structure and catalytic function. scispace.comnih.gov

Synthetic chemists have sought to create model compounds to probe the function of this interstitial carbide.

Synthetic Analogues: While synthesizing a perfect replica of FeMoco remains a formidable challenge, progress has been made in creating iron-sulfur clusters that incorporate an interstitial carbide. researchgate.netnih.govacs.org These include iron carbonyl clusters with encapsulated carbides and, more recently, clusters that more closely mimic the weak-field sulfide ligation environment of FeMoco. pnas.orgnih.govacs.org

Electronic Influence: Studies on synthetic models, such as MFe₃S₃X cubanes (where X can be a carbyne), show that the carbon-based ligand dramatically influences the cluster's redox potentials. scispace.compnas.org Electrochemical data suggests that the interstitial carbon may play a key role in increasing the reductive power of the FeMoco cluster, which is necessary for the demanding task of N₂ reduction. pnas.org These synthetic systems provide invaluable benchmarks for understanding the metal-carbon interactions within the native enzyme. nih.gov

| Cluster Formula | Carbon Ligand Type | Key Structural/Electronic Feature | Relevance/Application | Reference |

|---|---|---|---|---|

| Fe₅C(CO)₁₅ | μ₅-Carbide (exposed) | Square pyramidal arrangement of Fe atoms around C | Fundamental iron carbonyl carbide cluster | wikipedia.org |

| [Fe₆C(CO)₁₆]²⁻ | μ₆-Carbide (interstitial) | Octahedral Fe₆ cage encapsulating C atom | Fundamental interstitial carbide cluster | wikipedia.orgnih.gov |

| [Tp*MFe₃S₃(CR)]ⁿ⁻ (M=Mo, W) | μ₃-Carbyne | Confers highly reducing properties to the cluster | Synthetic model for FeMoco subsite | scispace.compnas.org |

| MoS₃Fe₃CMo Cluster | μ₄-Carbide | Pentametallic cluster with a bridging carbide ligand | Structural model relevant to FeMoco | nih.govacs.org |

Electronic Structure and Bonding Analysis in Iron(II)-Carbon Systems

The electronic structure of iron(II)-carbanide systems is a nuanced area of coordination chemistry, dictated by the interplay between the iron center's d-electrons and the orbitals of the carbon-based ligand. The nature of the iron-carbon (Fe-C) bond is not a simple covalent or ionic interaction but rather a sophisticated blend of both, influenced by the iron's oxidation and spin states, as well as the electronic properties of the ancillary ligands. Three-coordinate iron(II) complexes, for instance, typically exhibit a high-spin (S=2) electronic configuration, which makes singly occupied d-orbitals available for significant π-interactions with the carbanide ligand. nih.gov In contrast, the presence of strong-field ligands can stabilize a low-spin configuration. nih.gov Computational and spectroscopic studies are crucial for elucidating the bonding in these complexes, revealing how factors like ligand-field strength and coordination geometry finely tune their electronic properties.

Characterization of Sigma Donation and Pi Back-Bonding Interactions

The bonding in iron(II)-carbanide complexes is classically described by a synergistic model involving two main components: sigma (σ) donation from the ligand to the metal and pi (π) back-bonding from the metal to the ligand. ilpi.comallen.in

Sigma (σ) Donation: The primary bonding interaction is a dative covalent bond formed by the donation of electron density from a filled, high-energy orbital on the carbanide ligand into a vacant d-orbital on the iron(II) center. allen.inlibretexts.org This σ-donation increases the electron density at the iron atom. ilpi.com

Pi (π) Back-Bonding: To compensate for the increased electron density from σ-donation, the iron(II) center donates electron density back to the ligand. libretexts.org This occurs through the overlap of filled, non-bonding d-orbitals on the iron with empty, low-lying π-antibonding (π*) orbitals of the carbanide ligand. allen.inwikipedia.orglibretexts.org This process is termed π-back-bonding or π-back-donation. ilpi.com

The extent of π-back-bonding has tangible spectroscopic consequences. In metal carbonyls, for example, the transfer of electron density into the π* orbital of the carbon monoxide (CO) ligand weakens the carbon-oxygen triple bond. ilpi.comwikipedia.org This weakening is observable as a decrease in the C-O stretching frequency in infrared (IR) spectroscopy compared to free CO. ilpi.comwikipedia.org

Assessment of Iron-Carbon Covalency and Charge Distribution

The Fe-C bond in iron(II)-carbanide complexes possesses a blend of ionic and covalent character. The degree of covalency—the extent to which electrons are shared between the iron and carbon atoms—is a critical determinant of the complex's stability and reactivity.

Detailed studies using spectroscopic and computational methods have provided significant insights into this bonding. pnas.orgrsc.org For example, an Intrinsic Atomic Orbital/Intrinsic Bond Orbital (IAOIBO) analysis of a diiron(II) alkylidene complex revealed that the Fe-C bonds have approximately 43% Fe and 57% C character, indicating a highly covalent but polarized bond. rsc.org X-ray emission spectroscopy has also confirmed that iron-carbide bonds in certain model systems are highly covalent. rsc.org

The covalency and charge distribution are sensitive to the electronic environment of the iron center. In a series of five-coordinate iron complexes, combined Mössbauer, structural, and Density Functional Theory (DFT) studies suggested that the covalency of the Fe-C alkyl bond decreases as the formal oxidation state of the iron is reduced from Fe(II) to Fe(0). pnas.org This can lead to unusually long Fe-C bond distances that reflect a more ionic Fe-C interaction. pnas.org In some cases, this results in a significant polarization of the bonding electrons toward the carbon atom, giving it substantial carbanion character. pnas.org

Computational analyses provide a more granular view of the charge distribution. Natural Bond Orbital (NBO) analysis of certain Fe-C bonds has shown that the electron pair can be heavily polarized toward the carbon atom. pnas.org For instance, in one model system, the Fe-C σ bond was found to have only 22.7% Fe character and 77.3% C character, suggesting a highly ionic interaction. pnas.org Furthermore, studies on multinuclear iron complexes have revealed that the core can accommodate redox changes at the bridging ligands rather than the metal centers. acs.org This means that the formal oxidation state of iron can be a misleading descriptor of the actual electron density at the metal site. acs.org

The table below presents selected research findings on Fe-C bond lengths and charge distribution in specific iron(II) complexes.

| Complex Type | Fe Oxidation State | Fe-C Bond Length (Å) | Computed Natural Charge on Carbon | Reference |

|---|---|---|---|---|

| Trigonal Pyramidal Fe-Alkyl | Fe(II) | 2.116 | -0.91 | pnas.org |

| Three-coordinate β-diketiminate Fe-Alkyl | Fe(II) | 2.017 | Not Reported | rsc.org |

| Diiron(II) Alkylidene | Fe(II) | Not Reported (Average Fe/C electron distribution: 40% Fe, 60% C) | Not Reported | rsc.org |

| Ferrocene (B1249389) | Fe(II) | 2.04 | -0.2 (Mulliken Charge) | ijaers.comwikipedia.org |

Spectroscopic Characterization Techniques for Iron Ii Carbanide Complexes and Iron Carbides

X-ray Spectroscopic Investigations

X-ray spectroscopy provides a potent means to investigate the core and valence electronic states of iron and carbon atoms. This yields direct knowledge of the iron-carbon bond's nature, the oxidation and spin states of the iron center, and the local geometric arrangement.

Valence-to-Core X-ray Emission Spectroscopy (V2C XES) for Iron-Carbon Interactions

Valence-to-Core X-ray Emission Spectroscopy (V2C XES) is a technique that uses photons to probe the molecular orbitals of a material, specifically those with metal character. nih.gov By analyzing the spectrum of emitted photons that results from a valence electron filling a core hole, V2C XES can map the energies and characteristics of the occupied molecular orbitals. nih.gov This method is especially sensitive to the types of ligands attached to the central metal atom. nih.gov

In the study of iron-carbon bonds, V2C XES has been crucial for describing the electronic structure of iron carbide species. For example, Fe Kβ V2C XES has been used to differentiate between various carbide phases in iron carbide species involved in Fischer-Tropsch synthesis. The features of the spectra are responsive to the local coordination environment and the characteristics of the Fe-C bonding interactions. Studies have indicated that the V2C XES spectra of iron carbides have unique features that can be linked to the hybridization of the carbon atoms and the extent of covalent mixing between iron 3d and carbon 2p orbitals. This technique has also been successfully used to identify interstitial light atoms like carbon within complex multimetallic frameworks, a significant challenge for crystallography and EXAFS. nih.govnih.gov The sensitivity of V2C XES to the ionization potential of the bound ligand results in significant energy shifts, allowing for clear differentiation between elements like carbon, nitrogen, and oxygen. nih.gov

Table 1: Key Research Findings from V2C XES Studies on Iron-Carbon Systems

| System | Key Finding |

|---|---|

| Iron Carbides in Fischer-Tropsch Catalysts | V2C XES can distinguish between different iron carbide phases (e.g., Hägg carbide, cementite) through unique spectral signatures. |

| Model Iron-Carbide Complexes | The technique offers direct proof of the covalent nature of the Fe-C bond by observing emission features that correspond to mixed Fe-C molecular orbitals. researchgate.net |

| Interstitial Carbon in Iron | V2C XES is capable of detecting interstitial carbon atoms and providing data on their local electronic environment. nih.gov |

| Nitrogenase Iron-Molybdenum Cofactor | V2C XES was instrumental in identifying the central light atom in the iron-molybdenum cofactor of nitrogenase as a carbide. stanford.eduscispace.com |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Spin State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that measures the kinetic energy of electrons emitted from a material that has been irradiated with X-rays. The binding energy of these electrons is specific to the element and its chemical environment, which includes its oxidation state. carleton.edumccrone.com

For iron(II)-carbanide complexes and iron carbides, XPS is an effective tool for ascertaining the oxidation state of the iron center. The Fe 2p region of the XPS spectrum is especially informative. thermofisher.com The binding energies of the Fe 2p3/2 and Fe 2p1/2 peaks, along with the existence and strength of satellite features, are indicative of the oxidation state. mccrone.comthermofisher.com For example, Fe(II) species usually show a distinct satellite peak at a higher binding energy relative to the main Fe 2p3/2 peak, which is often not present or less intense in Fe(0) or Fe(III) species. thermofisher.comaip.org In some iron carbide systems, the binding energies for Fe 2p3/2 have been observed around 707.5 eV. researchgate.netmdpi.com

Moreover, the multiplet splitting of the Fe 3s peak can offer information about the spin state of the iron center. The extent of the splitting is proportional to the number of unpaired 3d electrons, which enables the differentiation between high-spin and low-spin iron complexes. thermofisher.com

Table 2: Typical XPS Data for Iron Compounds

| Compound Type | Fe 2p3/2 Binding Energy (eV) | Key Spectral Feature |

|---|---|---|

| Fe(0) Metal | ~707 | Asymmetric peak shape. thermofisher.com |

| Fe(II) Oxide (FeO) | ~709-711 | Broad peak with a prominent satellite. mccrone.comthermofisher.com |

| Fe(III) Oxide (Fe2O3) | ~711-713 | Broad peak with a less intense satellite compared to Fe(II). mccrone.comthermofisher.com |

| Iron Carbides (e.g., Fe3C, Fe5C2) | ~707-708 | Binding energy can be close to metallic iron, with shifts indicating charge transfer. researchgate.netmdpi.comresearchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic and Structural Insights

X-ray Absorption Spectroscopy (XAS) is a method that measures how X-ray absorption varies with energy, providing details about the local geometric and electronic structure of the absorbing atom. XAS is generally separated into two parts: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region offers insight into the oxidation state and coordination geometry of the absorbing atom. rsc.org The position of the absorption edge relates to the oxidation state, typically shifting to higher energies with higher oxidation states. researchgate.net Pre-edge features in the Fe K-edge XANES spectra of iron complexes are especially useful for understanding the coordination environment and can help differentiate between various geometries. rsc.org

The EXAFS region displays oscillatory patterns resulting from the scattering of the ejected photoelectron by adjacent atoms. Analyzing the EXAFS data can yield quantitative details on the coordination number, bond lengths, and the identity of neighboring atoms. This makes it a valuable tool for establishing the local structure around the iron center in both crystalline and non-crystalline materials, such as iron-carbanide complexes and iron carbides. au.dkchinesechemsoc.org For instance, EXAFS has been employed to determine the Fe-C bond distances in different iron carbide phases with high accuracy, with Fe-C coordination shells observed near 2.0 Å. chinesechemsoc.orgacs.orgnih.gov

Vibrational Spectroscopic Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, examines the vibrational modes of molecules and materials. These methods are very sensitive to the characteristics of chemical bonds and the local symmetry of the system, making them essential for the study of iron-carbon species.

Infrared (IR) Spectroscopy for Ligand Vibration Modes

Infrared (IR) spectroscopy works by measuring a sample's absorption of infrared radiation, which excites molecular vibrations. iitd.ac.in In the study of iron(II)-carbanide complexes, IR spectroscopy is especially helpful for identifying the vibrational modes of the ligands connected to the iron center. uhcl.edu The frequency of a vibrational mode is set by the masses of the atoms involved and the strength of the bond between them.

Raman Spectroscopy for Carbon Species Evolution and Phase Identification

Raman spectroscopy is a light-scattering technique that provides information on the vibrational modes of a material and is complementary to IR spectroscopy. confer.cz It is especially effective for analyzing carbonaceous materials and for identifying different phases of iron carbides. researchgate.net

In the investigation of iron-catalyzed reactions that involve carbon, such as the Fischer-Tropsch synthesis, Raman spectroscopy can be used to observe the development of various carbon species on the catalyst's surface. acs.orgacs.org For example, this technique can differentiate between graphitic carbon, amorphous carbon, and different iron carbide phases based on their unique Raman spectra. mdpi.comresearchgate.net Cementite (Fe₃C), for instance, has a complex Raman spectrum with several clear peaks, whereas graphitic carbon is characterized by its D and G bands. acs.orgmdpi.comdiva-portal.org

Table 3: Characteristic Raman Shifts for Different Carbon Species and Iron Carbides

| Species | Characteristic Raman Shift (cm⁻¹) |

|---|---|

| Graphitic Carbon (G band) | ~1580–1600 |

| Disordered Carbon (D band) | ~1350 |

| Cementite (Fe₃C) | Multiple peaks, including prominent ones around 200, 280, and 400 cm⁻¹. |

| Hägg Carbide (χ-Fe₅C₂) | Distinct peaks that differentiate it from other carbide phases. acs.org |

By monitoring the intensity and position of these Raman bands under different reaction conditions, researchers can obtain valuable information about the mechanisms of catalyst activation, deactivation, and the creation of various carbon-containing products. acs.org

Magnetic Resonance Spectroscopic Methods

Magnetic resonance techniques probe the magnetic moments of electrons and nuclei, offering detailed information about the local environment of specific atoms within a molecule or material.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons (paramagnetic species). researchgate.netspringernature.com It provides data on the spin state of the metal center and the interactions between the electron spin and surrounding magnetic nuclei (hyperfine interactions).

For iron(II) (a d⁶ ion), the spin state can be high-spin (S=2), intermediate-spin (S=1), or low-spin (S=0). Low-spin Fe(II) is diamagnetic (S=0) and therefore EPR silent. High-spin Fe(II) is a non-Kramers ion (integer spin), which often leads to large zero-field splitting and makes it difficult or impossible to detect with standard X-band EPR spectrometers. nationalmaglab.org Consequently, high-frequency and high-field EPR (HFEPR) is often required to accurately determine its spin Hamiltonian parameters. nationalmaglab.orgnih.gov

In the context of iron-carbide clusters, EPR is invaluable when the cluster possesses a half-integer spin state (S > 0). For example, studies on molybdenum-iron-sulfur clusters containing a bridging carbide ligand have demonstrated the utility of EPR. acs.org A cluster with an S = 1/2 ground state produces a distinct EPR spectrum, and the analysis of ¹³C hyperfine interactions, observed through pulse EPR techniques, provides direct insight into the metal-carbide bonding. acs.org The magnitude of the hyperfine coupling constant is a sensitive measure of the spin density on the carbide atom, revealing the extent of covalent interaction with the iron centers. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. grinnell.edujchps.comslideshare.net For iron(II)-carbanide complexes, NMR applications depend critically on the compound's magnetic properties. Diamagnetic low-spin Fe(II) complexes yield sharp, well-resolved NMR spectra, allowing for straightforward structural elucidation using standard one- and two-dimensional techniques like COSY, HSQC, and HMBC. grinnell.edu

However, paramagnetic high-spin Fe(II) complexes present a significant challenge due to the rapid relaxation and large contact/pseudocontact shifts induced by the unpaired electrons, which can lead to extensive line broadening. nih.gov Despite these challenges, NMR can still provide valuable information. In some iron-carbonyl carbide clusters, ³¹P NMR has been used to characterize the binding of phosphine (B1218219) ligands. rsc.org

Furthermore, ¹³C NMR is particularly insightful for studying the interstitial carbide atom itself. The chemical shift of the carbide carbon is highly sensitive to its coordination environment, providing a direct probe of the cluster's core structure. For instance, characteristic ¹³C NMR shifts have been reported for various tetra-iron carbide clusters. rsc.org In the solid state, ⁵⁷Fe NMR has been successfully applied to carbon-encapsulated iron nanoparticles, allowing for the identification and quantification of different phases, including metallic α-Fe, cementite (Fe₃C), and iron-carbon solid solutions. aip.orgresearchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Local Coordination Environments

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms. acs.org It provides precise information on the oxidation state, spin state, and local coordination geometry through the analysis of hyperfine parameters: the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the internal magnetic field (H). researchgate.netaip.org

The isomer shift (δ) is dependent on the s-electron density at the nucleus and is highly indicative of the iron's oxidation state. High-spin Fe(II) complexes typically exhibit δ values significantly higher than those for Fe(III) complexes. nih.gov The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient at the nucleus, providing information about the symmetry of the local coordination environment. ru.nl

Mössbauer spectroscopy is instrumental in identifying different iron carbide phases in solid-state samples. Each phase, such as cementite (θ-Fe₃C), Hägg carbide (χ-Fe₅C₂), and epsilon carbide (ε-Fe₂C), has a characteristic set of Mössbauer parameters. researchgate.netshu.ac.uksemanticscholar.org For example, studies on nanoparticles produced by laser ablation showed that Fe₃C could be identified by its specific hyperfine magnetic field (H ≈ 20-21 T) and isomer shift (δ ≈ 0.17-0.19 mm s⁻¹). dicp.ac.cn This allows for the quantitative phase analysis of multiphase iron carbide materials. rsc.org

In molecular iron-carbonyl carbide clusters, Mössbauer spectroscopy can distinguish between different iron sites within the same cluster. acs.orgnih.gov For instance, in a study of [Fe₆C] and [Fe₅C] clusters, Mössbauer spectra indicated that while the iron atoms in the [Fe₆C] cluster were in a similar oxidation state, the [Fe₅C] cluster was mixed-valent, containing irons in distinct electronic environments. nih.gov

The following table summarizes typical Mössbauer parameters reported for various iron carbides at or near room temperature.

| Phase | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (E_q or ΔE_Q) (mm/s) | Hyperfine Field (H) (T or kOe) | Reference(s) |

| ε-carbide | 0.18 | - | 162 kOe | researchgate.netaip.org |

| χ-carbide (Fe₅C₂) | 0.28 | - | 179 kOe | researchgate.netaip.org |

| θ-carbide (Fe₃C) | 0.18 | 0.02 | 20.7 T | dicp.ac.cn |

| θ-carbide (Fe₃C) | 0.17 | -0.00 | 20.1 T | dicp.ac.cn |

| Amorphous Fe-Carbide | 0.20 | 1.08 | - | dicp.ac.cn |

| Fe-C Alloy | 0.20 | -0.10 | 25.4 T | dicp.ac.cn |

| Isomer shifts are typically reported relative to α-iron at room temperature. |

Advanced Diffraction and Microscopy Techniques for Structural and Morphological Characterization

While spectroscopic methods probe the local atomic environment, diffraction and microscopy techniques provide crucial information about the long-range order, crystal structure, and physical morphology of bulk materials.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase composition of crystalline materials like iron carbides. nih.govchinesechemsoc.org By analyzing the positions and intensities of diffraction peaks, specific carbide phases can be identified. For example, XRD patterns clearly distinguish the orthorhombic structure of cementite (Fe₃C) from other phases like Hägg carbide (Fe₅C₂) or hexagonal ε-Fe₂C. aip.orgnih.govmdpi.com In situ XRD experiments can even track phase transformations, such as the conversion of α-Fe to an iron carbide phase under reaction conditions. chinesechemsoc.org

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is used to visualize the morphology, size, and distribution of particles.

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the characterization of individual nanoparticles. rsc.org TEM images reveal detailed morphology, such as nanoplatelets, spherical particles, or needle-like prisms. onlinescientificresearch.comrsc.org High-Resolution TEM (HR-TEM) can even resolve the crystal lattice fringes of single nanoparticles, confirming their single-crystalline nature. researchgate.netrsc.org

Electron Diffraction , often performed within a TEM, provides crystallographic information from very small regions. Selected Area Electron Diffraction (SAD) patterns can be used to identify the crystal structure of individual nanoparticles or precipitates, complementing XRD data, and are especially useful for identifying metastable or nanoscale phases that may be difficult to detect otherwise. mst.educambridge.org

| Technique | Information Provided | Typical Application for Iron Carbides | Reference(s) |

| X-Ray Diffraction (XRD) | Crystal structure, phase identification, lattice parameters | Identification of Fe₃C, Fe₅C₂, and other carbide phases. nih.govchinesechemsoc.orgmdpi.comrsc.org | |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle distribution, microstructure | Observing carbide precipitates in steel matrices; assessing sample homogeneity. researchgate.netonlinescientificresearch.commdpi.com | |

| Transmission Electron Microscopy (TEM) | Particle size, shape (morphology), crystallinity | Characterizing nanoparticle shape (platelets, spheres); measuring particle size distribution. rsc.orgrsc.orgcambridge.org | |

| High-Resolution TEM (HR-TEM) | Atomic lattice imaging, crystal defects | Confirming the single-crystalline nature of nanoparticles. researchgate.netrsc.org | |

| Selected Area Electron Diffraction (SAD) | Crystal structure of localized areas/nanoparticles | Identifying metastable iron carbide phases; confirming the structure of individual precipitates. cambridge.org |

Computational Chemistry and Theoretical Investigations of Iron Ii Carbanide Systems

Quantum Chemical Methodologies for Electronic Structure Calculations

The accurate description of the electronic structure of iron(II)-carbanide systems necessitates the use of sophisticated quantum chemical methods. The presence of transition metals like iron, with their partially filled d-orbitals, often leads to complex electronic states and significant electron correlation effects that challenge computational chemists. zenodo.orgresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of iron-containing molecules due to its favorable balance of computational cost and accuracy. acs.orgresearchgate.net Various functionals have been developed and benchmarked for their ability to predict the properties of iron complexes. For instance, studies on iron carbide clusters have shown that certain DFT approaches can provide results for lattice parameters and density of states that are in close agreement with experimental values and higher-level calculations. acs.org However, the complexity of iron carbide's active phases and surface structures under operational conditions can make DFT calculations computationally expensive for large-scale models. acs.org

Time-Dependent DFT (TD-DFT) extends the applicability of DFT to the study of excited states, providing insights into the electronic absorption spectra and photophysical properties of these compounds. mdpi.com For example, TD-DFT calculations have been instrumental in understanding the photodissociation of carbon monoxide from ruthenium(II) complexes, a process analogous to potential reactions in iron-based systems. mdpi.com These calculations can elucidate the nature of the excited states involved, such as metal-to-ligand charge transfer (MLCT) states, which are crucial in photo-induced chemical transformations. mdpi.com The accuracy of TD-DFT results, however, can be sensitive to the choice of the exchange-correlation functional. nih.gov

| Functional | Application | Reference |

| PBE0, OPBE | Benchmarking high-spin/low-spin gaps in octahedral complexes | zenodo.org |

| B3LYP | Investigating geometries and electronic properties of iron complexes | researchgate.netrsc.org |

| CAM-B3LYP | Predicting excitation energies and spectra | researchgate.net |

| BP86 | Computing redox potentials of iron clusters | researchgate.net |

| M11-L | Calculating bond dissociation energies and ionization potentials of iron carbides | researchgate.net |

Multireference Methods (e.g., CASSCF, CASPT2, NEVPT2, MRCI) for Electron Correlation

For systems exhibiting strong electron correlation or near-degeneracy of electronic states, single-reference methods like DFT may prove inadequate. acs.org In such cases, multireference methods are essential for a qualitatively correct description of the electronic structure. nih.gov These methods explicitly account for the multiconfigurational nature of the wavefunction.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing the static correlation by including all important electronic configurations within a defined "active space" of orbitals and electrons. acs.org However, CASSCF often needs to be augmented with methods that account for dynamic correlation. Second-order perturbation theory approaches like CASPT2 and n-electron valence state perturbation theory (NEVPT2) are commonly employed for this purpose. zenodo.orgnih.govrsc.org While powerful, methods like Multi-Reference Configuration Interaction (MRCI) are computationally very demanding, limiting their application to smaller systems or smaller active spaces. zenodo.org

Studies on iron(II) complexes have demonstrated the importance of multireference methods. For instance, while certain DFT functionals can accurately predict the ground state energetics of some iron complexes, a multireference treatment is crucial for a proper description of the excited states. zenodo.org The choice of the active space in these calculations is critical and can significantly influence the results. rsc.org

| Method | Description | Key Application in Iron Systems |

| CASSCF | Complete Active Space Self-Consistent Field: A method for obtaining a multiconfigurational reference wavefunction. | Provides a qualitative description of electronic states with strong static correlation. acs.orgnih.gov |

| CASPT2 | CASSCF with Second-Order Perturbation Theory: Adds dynamic correlation to the CASSCF wavefunction. | Frequently used for calculating accurate energies of ground and excited states in iron complexes. zenodo.orgrsc.org |

| NEVPT2 | n-Electron Valence State Perturbation Theory: An alternative to CASPT2 for including dynamic correlation. | Used for ground state calculations and offers a different perturbative scheme. zenodo.org |

| MRCI | Multi-Reference Configuration Interaction: A variational method that includes dynamic correlation. | Considered highly robust but is computationally expensive, limiting its use to smaller systems. zenodo.org |

Ab Initio Approaches for Potential Energy Surfaces and Reaction Pathways

Understanding chemical reactions requires mapping the potential energy surface (PES), which governs the transformation from reactants to products. Ab initio methods are employed to calculate the energies of various molecular geometries, thereby constructing the PES. nih.gov This surface reveals crucial information about reaction mechanisms, including transition states and reaction intermediates. researchgate.net

For iron-carbon systems, ab initio calculations have been used to investigate reaction pathways for processes like the formation of iron carbide. researchgate.net These studies can confirm plausible reaction mechanisms proposed from experimental observations. researchgate.net The development of accurate PESs is also central to molecular dynamics simulations, which can provide a dynamic picture of chemical transformations. researchgate.net

Computational Analysis of Bonding and Reactivity

Beyond electronic structure calculations, a suite of computational tools is available to analyze the nature of chemical bonds and predict the reactivity of iron(II)-carbanide systems.

Natural Bond Orbital (NBO) and Molecular Orbital Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. uni-muenchen.de NBO analysis can quantify the charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.demdpi.com For iron-carbon systems, NBO analysis has been used to elucidate the nature of the iron-carbon bond, revealing covalent interactions and charge transfer between the metal and carbon atoms. mdpi.comrsc.org

Molecular orbital (MO) analysis, on the other hand, examines the delocalized orbitals of the entire molecule. The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic transitions. researchgate.net

| Analysis Method | Information Provided | Application in Iron-Carbon Systems |

| Natural Bond Orbital (NBO) | Localized bonding picture, atomic charges, hybridization, donor-acceptor interactions. uni-muenchen.de | Characterizing the covalent nature and charge transfer in the Fe-C bond. mdpi.comrsc.orgacs.org |

| Molecular Orbital (MO) | Delocalized orbitals, HOMO-LUMO gap, insights into reactivity and electronic spectra. researchgate.net | Evaluating the reactivity and electronic transitions of iron complexes. researchgate.net |

Thermodynamic and Kinetic Modeling of Iron-Carbon Chemical Transformations

Computational chemistry provides powerful tools for modeling the thermodynamics and kinetics of chemical reactions. Thermodynamic modeling can predict the stability of different iron carbide phases under various conditions, such as temperature and pressure. chalmers.sersc.org This is crucial for understanding which phases are likely to be present in a given environment. For instance, ab initio atomistic thermodynamics has been used to evaluate the stability of iron carbide surfaces at different chemical potentials of carbon. rsc.org

Kinetic modeling focuses on the rates of chemical reactions. numberanalytics.com By calculating the activation energies for different reaction pathways, it is possible to predict which reactions will be fast and which will be slow. chinesechemsoc.org For example, kinetic models have been developed to describe the decomposition of austenite (B1171964) in steel, a process involving iron and carbon transformations. numberanalytics.comtandfonline.com Such models are essential for controlling the microstructure and properties of materials. numberanalytics.com

Prediction and Validation of Spin State Configurations

The accurate prediction and subsequent experimental validation of spin state configurations are paramount in understanding the electronic structure and reactivity of iron(II)-carbanide systems. The subtle energy differences between high-spin (HS) and low-spin (LS) states in iron(II) complexes present a significant challenge for theoretical methods, necessitating robust computational strategies and rigorous experimental verification. cecam.orgnih.gov

Theoretical Prediction of Spin States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a primary tool for investigating the spin state energetics of iron(II) complexes. researchgate.netmdpi.com The choice of the exchange-correlation functional within DFT is critical, as different functionals can yield widely varying results for the energy difference between spin states (ΔEHL). cecam.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) Approaches: A variety of DFT functionals have been assessed for their ability to predict the spin ground state of iron complexes. Functionals like B3LYP and BP86 have been commonly used, but studies show they may not always correctly predict the spin ground state when energy levels are close. cecam.org Research indicates that for iron(II) complexes, the amount of Hartree-Fock (HF) exchange included in hybrid functionals is a key factor; a higher percentage of HF exchange tends to favor the HS state. acs.org For instance, benchmark studies against high-accuracy methods like CASPT2 or experimental data have shown that functionals like B3LYP* and RPBE can provide better agreement with experimental values for spin-state splitting. researchgate.netacs.org

However, standard DFT methods can be biased. The DFT+U approach, which adds a Hubbard U term, has been investigated but can show a bias towards high-spin states in Fe(II) molecular complexes. researchgate.net The challenge lies in the fact that many functionals underestimate the exchange energy, leading to inaccurate predictions. arxiv.org For some systems, hybrid functionals with a significantly higher proportion of HF exchange (around 50%) have been shown to yield more accurate results. arxiv.org The development of new functionals, such as the SSB-D functional, aims to improve the accuracy of spin state predictions. cecam.org

Computational studies on iron(II) grid-type complexes with bridging ligands have utilized DFT to understand how factors like deprotonation affect the spin-crossover (SCO) behavior. acs.org These calculations help monitor the stability of different magnetic configurations as the ligand environment changes. acs.org

Table 1: Performance of Selected DFT Functionals in Predicting Spin-State Splitting (ΔEHL) in Iron(II) Complexes

| Functional | Type | General Performance Characteristics | Citation |

|---|---|---|---|

| B3LYP | Hybrid GGA | Widely used, but can be inaccurate for systems with close-lying spin states. cecam.org | cecam.orgresearchgate.net |

| BP86 | GGA | Similar to B3LYP, may not correctly predict the ground spin state in challenging cases. cecam.org | cecam.orgresearchgate.net |

| B3LYP * | Hybrid GGA | Modified version of B3LYP, often shows improved accuracy for spin-state energies. researchgate.netacs.org | researchgate.netacs.org |

| TPSSh | Hybrid Meta-GGA | Generally performs well for spin-crossover systems. | acs.org |

| OPBE | GGA | Shown to be valid for spin-state splittings in iron complexes. | cecam.org |

| RPBE | GGA | Provides good agreement with experimental estimates for ΔEHL. | researchgate.net |

This table provides a general summary of functional performance as discussed in the cited literature.

Experimental Validation Techniques

Experimental validation is crucial to confirm the computationally predicted spin states. For iron(II)-carbanide and related systems, Mössbauer spectroscopy and magnetic susceptibility measurements are the most powerful and widely used techniques.

Mössbauer Spectroscopy: 57Fe Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation and spin states of iron atoms. mdpi.comsemanticscholar.org The primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEQ). These parameters are distinct for high-spin and low-spin Fe(II) centers. mdpi.comsemanticscholar.org

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. Low-spin Fe(II) complexes, with a (t2g)6 configuration, generally exhibit lower isomer shifts compared to high-spin Fe(II) complexes with a (t2g)4(eg)2 configuration. mdpi.comsemanticscholar.org

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. The magnitude of ΔEQ is sensitive to the symmetry of the d-electron distribution.

In studies of diiron yldiide-bridged dimers, zero-field 57Fe Mössbauer spectra confirmed high-spin Fe(II) configurations. acs.org Similarly, for iron-carbonyl carbide clusters, Mössbauer spectroscopy was used to detail the electronic characteristics and probe the local iron site electron density. nih.govacs.org For mixed-valent diiron complexes with ketenylidene bridges, Mössbauer spectroscopy demonstrated valence delocalization and helped identify the ground spin state. chemrxiv.org

Table 2: Representative 57Fe Mössbauer Parameters for Iron(II) Complexes

| Compound/System | Spin State | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔEQ) mm/s | Temperature (K) | Citation |

|---|---|---|---|---|---|

| [(μ2-C)FeL]2 Dimer (Compound 4) | High-Spin Fe(II) | 0.35 | 1.75 | 80 | acs.org |

| [(μ2-C)FeL]2 Dimer (Compound 6) | High-Spin Fe(II) | 0.24 | 1.95 | 80 | acs.org |

| [Fe6(μ6-C)(μ2-CO)2(CO)14]2- (Compound 1) | Low-Spin Fe(II) | 0.076, 0.064 | --- | --- | nih.gov |

| [Fe5(μ5-C)(μ2-CO)1(CO)13]2- (Compound 2) | --- | --- | --- | 80 | nih.govacs.org |

| Fe(II) Phthalocyanine | High-Spin Fe(II) | --- | --- | 295 | semanticscholar.org |

Magnetic Susceptibility Measurements: The magnetic properties of a compound are directly related to the number of unpaired electrons, and thus to the spin state. Temperature-dependent magnetic susceptibility measurements, often performed using a Superconducting Quantum Interference Device (SQUID) magnetometer, are used to determine the effective magnetic moment (μeff). For an isolated high-spin Fe(II) center (S=2), the expected spin-only magnetic moment is approximately 4.9 μB, while a low-spin Fe(II) center (S=0) is diamagnetic (μeff = 0 μB). mdpi.com

In complexes exhibiting spin-crossover (SCO), the magnetic moment changes with temperature, pressure, or light irradiation. mdpi.comacademie-sciences.fr For instance, in a study of yldiide-supported Fe2C2-diamond cores, SQUID measurements revealed a strong antiferromagnetic coupling between two high-spin Fe(II) centers, resulting in a diamagnetic ground state. acs.org In mononuclear iron complexes with carbon donor ligands, magnetic susceptibility data confirmed an S=2 ground state for an iron(II) species. rsc.org

The combination of theoretical predictions from DFT with experimental validation from Mössbauer spectroscopy and magnetic susceptibility provides a powerful approach to accurately determine and understand the spin state configurations in complex iron(II)-carbanide systems.

Reactivity and Catalytic Mechanisms Involving Iron Ii Carbanide Compounds

Role of Carbon-Based Ligands in Iron-Catalyzed Organic Transformations

Carbon-based ligands, ranging from N-heterocyclic carbenes (NHCs) to interstitial carbides in clusters, play a pivotal role in modulating the reactivity of iron centers. They influence the electronic structure, stability, and catalytic performance of the complex, enabling transformations that are often difficult to achieve with other catalyst systems.

Iron-carbanide and related complexes are highly effective in forging new carbon-carbon bonds, a cornerstone of organic synthesis. Their mechanisms, however, often differ from those of traditional precious metal catalysts.

Cross-Coupling Reactions: Iron has emerged as a cost-effective and non-toxic alternative to palladium for cross-coupling reactions. rsc.orgmdpi.com Pioneering work by Kochi in the 1970s demonstrated that simple iron salts could catalyze the stereoselective formation of C–C bonds between alkenyl halides and Grignard reagents. google.com Unlike palladium systems that typically proceed via oxidative addition, iron-catalyzed reactions often initiate with transmetalation to form a reactive organoiron intermediate. google.com

The introduction of N-heterocyclic carbene (NHC) ligands has significantly broadened the scope of iron-catalyzed cross-coupling, enabling challenging alkyl-alkyl and aryl-aryl couplings. rsc.org For instance, an iron-NHC complex generated in situ has been shown to effectively catalyze the coupling of Grignard reagents with alkyl bromides, suppressing the formation of homo-coupling byproducts. mdpi.com Mechanistic studies suggest that a broad array of iron redox couples (e.g., Fe(I)/Fe(III), Fe(0)/Fe(II)) and spin states can be active, making a single generalized mechanism elusive. google.com In some systems, a "two-state reactivity" scenario is proposed, where a low-spin Fe(II) state, initially an excited state, mediates the crucial C-H bond cleavage step. mdpi.com

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Key Mechanistic Features | Reference(s) |

|---|---|---|---|

| Simple Iron Salts (e.g., FeCl₃) | Alkenyl Halides + Grignard Reagents | Initial transmetalation followed by reaction with electrophile. | google.com |

| Fe(acac)₃ | Alkyl Bromides + Grignard Reagents | Effective for generating C-C bonds. | mdpi.com |

| Iron-NHC Complexes | Alkyl/Aryl Halides + Grignard Reagents | Suppression of homo-coupling; catalytically competent iron-NHC-aryl species involved in C-C bond formation. | rsc.orgmdpi.com |

| Iron Phosphate Complexes | Toluene Derivatives + 1,3-Dicarbonyls | Asymmetric cross-dehydrogenative coupling (CDC); involves a radical-anion coupling mechanism. | wikipedia.org |

Polymerization Reactions: Iron carbides are the catalytically active phase in the Fischer-Tropsch Synthesis (FTS), a large-scale polymerization process that converts syngas (CO and H₂) into hydrocarbons. rsc.orgrsc.org The reaction proceeds via surface polymerization on the metal catalyst. rsc.org Isotope labeling studies have shown that carbon atoms from the iron carbide can initiate chain growth. rsc.org Additionally, iron complexes with NHC ligands have been employed in Atom Transfer Radical Polymerization (ATRP), where anionic complexes show high activity due to the increased electron density on the iron center. rsc.org

The redox activity of iron-carbon complexes makes them suitable for mediating electron transfer processes, including the activation of small molecules like CO₂ and H₂O.

CO₂ Reduction: Iron-based molecular catalysts are promising for the electrochemical reduction of carbon dioxide. rsc.orgmdpi.com A notable example is the iron carbonyl cluster [Fe₄N(CO)₁₂]⁻, which selectively reduces CO₂ to formate (B1220265) in water with high Faradaic efficiency (up to 96%) and at a low overpotential. mdpi.comresearcher.lifechinesechemsoc.org Mechanistic studies point to two main pathways depending on the nature of the key η¹-C Fe-CO₂ intermediate. rsc.org High electron density on the iron center, promoted by the surrounding ligands, favors retrodonation to the CO₂ molecule. This increases the basicity of the carbon atom, favoring protonation at the carbon to yield formic acid. rsc.org Alternatively, protonation at oxygen can lead to C-O bond cleavage and the formation of carbon monoxide. rsc.org Iron complexes with pyridyl-N-heterocyclic carbene ligands have also been shown to be active electrocatalysts for CO₂ reduction to CO, operating via distinct mechanisms from their ruthenium analogues. Current time information in Manchester, GB.

Water Oxidation: While less common than CO₂ reduction, iron complexes with carbon-based ligands have been developed for water oxidation (2H₂O → O₂ + 4H⁺ + 4e⁻). researchgate.net Iron-NHC complexes, for example, have been shown to act as efficient and stable homogeneous catalysts for water oxidation under acidic conditions. researchgate.net Density functional theory (DFT) calculations suggest that a high-valent iron species is crucial for promoting the reaction, with the dehydrogenation of a coordinated water molecule often being the potential-determining step. researchgate.net The mechanism can involve the temporary detachment of an Fe-C bond to open a coordination site for water binding. It is important to note that under certain conditions, particularly at higher pH, some molecular iron precursors can decompose to form iron oxide nanoparticles, which then act as the true heterogeneous catalyst. The carbon in iron carbide nanoparticles has been shown to provide good chemical stability against oxidation.

Iron carbides are the quintessential catalysts for the hydrogenation of carbon oxides (CO and CO₂), a process of immense industrial importance.

Hydrogenation: In CO hydrogenation (Fischer-Tropsch synthesis), iron oxides are first converted to various iron carbide phases (e.g., Hägg-carbide, χ-Fe₅C₂), which are considered the catalytically active species. DFT calculations and experimental work have identified χ-Fe₅C₂ as a particularly active and stable phase. The reaction proceeds on the catalyst surface, where CO is adsorbed onto iron sites and hydrogen is adsorbed onto carbon sites. These surface species then react to form hydrocarbon chains. Similarly, in CO₂ hydrogenation, the reaction often proceeds via a tandem mechanism where CO₂ is first converted to CO via the reverse water-gas shift reaction on an iron oxide surface, followed by CO hydrogenation on an iron carbide phase.

Hydrocarboxylation: Iron-based catalysts can also facilitate hydrocarboxylation reactions. For example, a catalyst derived from an iron-based metal-organic framework (MOF) showed high activity and selectivity for the hydrocarboxylation of alkenes to produce acetic acid. Iron complexes have found numerous applications in hydrogenation, reduction, and hydrocarboxylation reactions, highlighting their versatility.

Mechanisms of Dinitrogen (N₂) Activation and Reduction by Iron-Carbide/Carbanide Centers

The conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃) is a fundamental biological process catalyzed by nitrogenase enzymes. The active site of the most common nitrogenase, known as the Iron-Molybdenum cofactor (FeMoco), is a complex cluster with the composition [MoFe₇S₉C]. The discovery of an interstitial carbide atom at the heart of this cluster has spurred intense research into the role of iron-carbide centers in N₂ activation. rsc.org

Synthesizing molecular mimics of the FeMoco active site is a formidable challenge but essential for understanding its function. researchgate.net A key difficulty lies in incorporating an inorganic carbide into a complex iron-sulfur cluster framework. For years, synthetic models could only partially replicate the FeMoco structure.

A major breakthrough was the synthesis of mimics containing the characteristic trigonal prismatic [Fe₆(μ₆-C)] core, which replicates the arrangement of iron atoms around the central carbide in the native enzyme. researchgate.net These synthetic models, along with analogous nitride-containing clusters, provide unprecedented platforms for studying the electronic structure and reactivity of the FeMoco. researchgate.net Studies on simpler diiron complexes bridged by both sulfide (B99878) and alkylidene (a carbon-based ligand) ligands serve as high-fidelity models for portions of the FeMoco, confirming that carbon donors can significantly influence the electronic structure and reactivity of the iron centers. rsc.org These biomimetic studies support the hypothesis that the central carbide is crucial for the N₂ reduction mechanism. rsc.org

Table 2: Key Structural Features of FeMoco and Synthetic Mimics

| Feature | Native FeMoco | Synthetic Mimics | Significance | Reference(s) |

|---|---|---|---|---|

| Core Composition | [MoFe₇S₉C] | [Mo₂Fe₆S₈(PhS)₃(μ₆-C)] or [W₂Fe₆S₈(PhS)₃(μ₆-C)] | First synthetic replication of the carbide-centered core. | researchgate.net |

| Central Atom | μ₆-Carbide (C⁴⁻) | μ₆-Carbide (C⁴⁻) | Confirmed the feasibility of synthesizing carbide-centered clusters. | researchgate.net |

| Fe Core Geometry | Trigonal Prismatic [Fe₆C] | Trigonal Prismatic [Fe₆C] | Accurately models the geometry of the native active site. | researchgate.net |

| Iron Spin State | High-spin Fe²⁺/Fe³⁺ | Low-spin Fe⁰/Fe¹⁺ in many early models; high-spin achieved in more recent mimics. | High-spin iron is crucial for mimicking enzymatic reactivity. | rsc.org |

Synthetic model systems have provided critical insights into the plausible mechanisms of N₂ activation at iron centers. It is widely believed that N₂ binds to one or more iron atoms within the FeMoco.

N₂ Binding and Activation: Studies on multinuclear iron complexes show that cooperation between multiple metal centers is key. Two iron atoms working in concert can bind and significantly weaken the N-N triple bond, while three or more can achieve complete cleavage to form iron nitride species. The binding of N₂ is thought to occur at the iron sites of the FeMoco, possibly following the dissociation of a "belt" sulfide ligand to open a coordination site. This hypothesis is supported by the synthesis of an iron-N₂ complex with sulfur and carbon ligation, which was formed upon reductive cleavage of an Fe-S bond.

Mechanistic Insights into Iron-Based Fischer-Tropsch Synthesis (FTS)

Fischer-Tropsch synthesis (FTS) is a cornerstone of industrial chemistry, providing a pathway to produce liquid hydrocarbons and other chemicals from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). chinesechemsoc.org Iron-based catalysts are frequently employed due to their low cost, high activity, and ability to process syngas with low H₂/CO ratios. hep.com.cnmdpi.com Central to their function is the in-situ formation of various iron carbide phases, which are widely considered the true active sites for the reaction. hep.com.cnresearchgate.net

Identification of Active Iron Carbide Phases in Catalysis